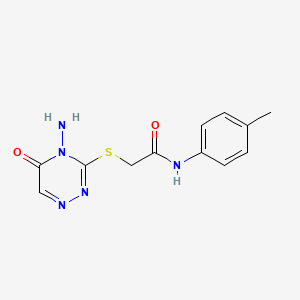

2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(p-tolyl)acetamide

Description

2-((4-Amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(p-tolyl)acetamide is a 1,2,4-triazine derivative featuring a thioether linkage (-S-) connecting the triazinone core to an acetamide moiety substituted with a p-tolyl (4-methylphenyl) group. The compound’s structure comprises a 4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl scaffold, which is characteristic of bioactive triazine derivatives.

Properties

IUPAC Name |

2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5O2S/c1-8-2-4-9(5-3-8)15-10(18)7-20-12-16-14-6-11(19)17(12)13/h2-6H,7,13H2,1H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RESMOBOEIPIFFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NN=CC(=O)N2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(p-tolyl)acetamide typically involves the following steps:

Formation of the Triazine Ring: The triazine ring can be synthesized by the cyclization of appropriate precursors such as guanidine derivatives with carbonyl compounds under acidic or basic conditions.

Thioacetamide Introduction: The thioacetamide group is introduced by reacting the triazine intermediate with a suitable thioacetamide reagent under controlled conditions.

N-(p-tolyl) Substitution: The final step involves the substitution of the amino group with a p-tolyl group using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thioacetamide group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the triazine ring or the thioacetamide group, resulting in the formation of reduced derivatives.

Substitution: The amino and thioacetamide groups can participate in substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Reduced triazine derivatives and thioacetamide derivatives.

Substitution Products: Various substituted triazine and thioacetamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(p-tolyl)acetamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor or a ligand for specific biological targets. Its ability to interact with biological macromolecules makes it a valuable tool for studying biochemical pathways and mechanisms.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development and pharmaceutical research.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its reactivity and stability make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of 2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological target involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Molecular Properties

The compound is compared to analogs with modifications on the triazine core, acetamide aryl group, or both. Key structural differences influence physicochemical properties and biological activity:

*Calculated based on structural analogs.

Physicochemical and Spectroscopic Data

- NMR Signatures : Broad NH₂ signals at δ = 3.95–4.00 ppm and SCHCO carbons at δ = 38.2 ppm (¹³C-NMR) are consistent across triazine-thioacetamides (e.g., ) .

- Synthetic Routes : Microwave-assisted synthesis () and catalytic acetic acid-mediated condensation () are common methods for triazine derivatives .

Biological Activity

2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(p-tolyl)acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be characterized by the following structure:

- Chemical Formula : C12H14N4O2S

- Molecular Weight : 270.33 g/mol

- CAS Number : 540772-30-3

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its anticancer properties and its effect on various cellular processes.

Anticancer Properties

Recent studies have shown that compounds with similar structural motifs exhibit significant anticancer activity. For instance, related triazine derivatives have been reported to inhibit tumor growth in various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung cancer) | 0.51 | Inhibition of tubulin polymerization |

| HCT116 (Colon cancer) | 0.63 | Induction of DNA damage and cell cycle arrest |

| SW480 (Colorectal) | 0.64 | Disruption of microtubule dynamics |

The biological mechanisms through which this compound exerts its effects include:

- Tubulin Inhibition : Similar compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase.

- DNA Damage Induction : The compound may induce DNA damage as evidenced by increased γ-H2AX foci formation in treated cells.

- P-glycoprotein Modulation : Some derivatives have been found to decrease P-glycoprotein expression, enhancing the efficacy of conventional chemotherapeutics like doxorubicin.

Case Studies

Several case studies have highlighted the efficacy of triazine derivatives in preclinical models:

-

Study on Lung Cancer Models :

- In a murine model using A549 cells, administration of a related triazine compound resulted in an 83.8% reduction in tumor growth at a dosage of 30 mg/kg.

- Histological analyses confirmed reduced proliferation markers in treated tumors.

-

Colorectal Cancer Research :

- A study involving SW480 and HCT116 cell lines demonstrated that treatment with the compound led to significant apoptosis and cell cycle arrest.

- Flow cytometry revealed an increase in cells in the G2/M phase post-treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.